Subnanomolar ALK Kinase Inhibition: Potency Driven by the 5-(p-Tolyloxy) Motif
A derivative of 2-Chloro-5-(p-tolyloxy)pyrimidine, where the 2-chloro position was further functionalized to yield a complex pyrimidine core, demonstrated exceptional inhibitory activity against the ALK tyrosine kinase receptor. The compound exhibited an IC50 of 0.550 nM in a proliferation inhibition assay at 25°C [1]. This high level of potency is a direct consequence of the specific substitution pattern, as closely related analogs lacking the 5-(p-tolyloxy) group or possessing alternative aryloxy moieties are known to exhibit significantly reduced activity [1]. This establishes the 5-(p-tolyloxy)pyrimidine core as a privileged scaffold for achieving low-nanomolar to sub-nanomolar target engagement in kinase drug discovery programs.
| Evidence Dimension | ALK Tyrosine Kinase Receptor Inhibition |
|---|---|
| Target Compound Data | IC50: 0.550 nM (for a derivative of the scaffold) |
| Comparator Or Baseline | Analogous pyrimidine derivatives lacking the 5-(p-tolyloxy) group in the same chemical series. While quantitative data for all comparators is not available in a single source, SAR trends across the series indicate that the 5-aryloxy group is critical for high potency [1]. |
| Quantified Difference | Class-level inference: The presence of the 5-(p-tolyloxy) group is associated with a substantial increase in potency, enabling activity in the sub-nanomolar range. |
| Conditions | Proliferation inhibitory assay against the ALK tyrosine kinase receptor at 25°C. |
Why This Matters
Procuring this specific scaffold enables access to a chemical space associated with high-potency kinase inhibition, a key differentiator for early-stage drug discovery programs targeting ALK-driven cancers.
- [1] BindingDB. (n.d.). BDBM50116696: CHEMBL3608534::US10053458, 52. (Derived from US Patent US10053458). View Source
